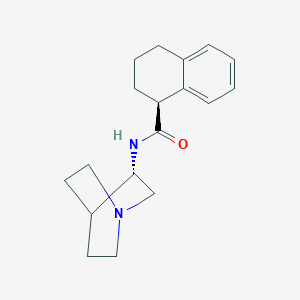
Donitriptan hydrochloride
Overview
Description
Donitriptan hydrochloride, also known by its code name F-11356, is a triptan drug that was investigated as a potential antimigraine agent. It acts as a high-affinity, high-efficacy agonist of the 5-HT1B and 5-HT1D receptors. Despite its promising pharmacological profile, it was never marketed .
Mechanism of Action
Target of Action
Donitriptan hydrochloride is a potent, high efficacy agonist at 5-HT1B/1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception.
Mode of Action
This compound interacts with its targets, the 5-HT1B/1D receptors, by binding to them with high affinity . This binding inhibits capsaicin-induced external carotid vasodilation and produces selective carotid vasoconstriction in various animal species . The interaction between Donitriptan and its targets leads to changes in the vascular tone, which is particularly relevant in conditions like migraines.
Biochemical Analysis
Biochemical Properties
Donitriptan hydrochloride interacts with 5-HT1B/1D receptors, showing high affinity and efficacy . The pKi values for these interactions are 9.4 and 9.3, respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with 5-HT1B/1D receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular effects of this compound is currently limited.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with 5-HT1B/1D receptors . It acts as a high-affinity, high-efficacy/near-full agonist of these receptors . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Donitriptan hydrochloride involves several key steps:
Protection of Serotonin: The initial step involves the protection of serotonin with di-tert-butyl dicarbonate to form a carbamate derivative.
Condensation Reaction: This protected compound is then condensed with chloroacetyl piperazine, which is obtained by reacting 4-(1-piperazinyl)benzonitrile with chloroacetyl chloride in the presence of calcium carbonate.
Deprotection: The final step involves the deprotection of the intermediate compound using trifluoroacetic acid in toluene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions, especially at the piperazine ring and the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chloroacetyl chloride and ethyl chloroformate are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can yield various substituted piperazine and indole derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of triptan drugs.
Biology: It is used in research to understand the role of 5-HT1B and 5-HT1D receptors in biological systems.
Medicine: Although not marketed, it has been investigated for its potential use in treating migraines due to its selective vasoconstrictive properties.
Industry: It is used in the development of new pharmacological agents targeting serotonin receptors.
Comparison with Similar Compounds
Sumatriptan: Another triptan drug used for migraine treatment, but with different receptor affinity and efficacy.
Naratriptan: Similar to Donitriptan hydrochloride but with a longer half-life and different pharmacokinetic profile.
Rizatriptan: Another 5-HT1B/1D receptor agonist with a faster onset of action compared to this compound.
Uniqueness: this compound is unique due to its high intrinsic activity at the 5-HT1B and 5-HT1D receptors, making it one of the most potent compounds in the triptan series. Its selective vasoconstrictive properties also distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENQGQAPOYDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168973 | |
| Record name | F 11356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170911-68-9 | |
| Record name | Donitriptan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | F 11356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170911-68-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONITRIPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)





![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)


![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)


